molecular formula C14H16F3NO2 B15331886 trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B15331886
M. Wt: 287.28 g/mol
InChI Key: BIEPZFCAZKUWNM-RYUDHWBXSA-N
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Description

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group

Preparation Methods

The synthesis of trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or sodium methoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzyl group may contribute to binding affinity and specificity, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: can be compared with other pyrrolidine derivatives, such as:

    trans-Methyl 1-benzyl-4-(methyl)pyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    trans-Methyl 1-benzyl-4-(chloromethyl)pyrrolidine-3-carboxylate:

    trans-Methyl 1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate: The hydroxymethyl group introduces different hydrogen bonding capabilities, influencing its solubility and interactions with biological targets.

The presence of the trifluoromethyl group in This compound makes it unique, as this group significantly impacts its chemical stability, lipophilicity, and biological activity.

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

methyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H16F3NO2/c1-20-13(19)11-8-18(9-12(11)14(15,16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1

InChI Key

BIEPZFCAZKUWNM-RYUDHWBXSA-N

Isomeric SMILES

COC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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